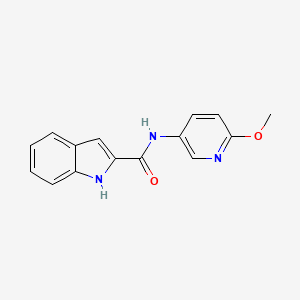

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide

Description

Properties

Molecular Formula |

C15H13N3O2 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H13N3O2/c1-20-14-7-6-11(9-16-14)17-15(19)13-8-10-4-2-3-5-12(10)18-13/h2-9,18H,1H3,(H,17,19) |

InChI Key |

YCJAYXCOBAQYBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Alkylation

The synthesis often begins with functionalization of the indole core. Ethyl 5-chloroindole-2-carboxylate serves as a common starting material due to its commercial availability and reactivity. Friedel-Crafts acylation introduces acyl groups at the C3 position using acyl chlorides (e.g., acetyl chloride, propionyl chloride) in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid. For example, treatment with acetyl chloride in 1,2-dichloroethane under reflux yields ethyl 3-acetyl-5-chloroindole-2-carboxylate with >80% efficiency. Subsequent reduction of the ketone group to an alkyl chain is achieved using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), producing ethyl 3-alkyl-5-chloroindole-2-carboxylate derivatives.

Table 1: Friedel-Crafts Acylation and Reduction Conditions

| Starting Material | Acyl Chloride | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 5-chloroindole-2-carboxylate | Acetyl chloride | AlCl₃ | 1,2-Dichloroethane | Ethyl 3-acetyl-5-chloroindole-2-carboxylate | 82 |

| Ethyl 5-chloroindole-2-carboxylate | Propionyl chloride | AlCl₃ | 1,2-Dichloroethane | Ethyl 3-propionyl-5-chloroindole-2-carboxylate | 78 |

Hydrolysis to Carboxylic Acid Intermediates

The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions. Ethyl 3-alkyl-5-chloroindole-2-carboxylate is treated with 3 N sodium hydroxide (NaOH) in ethanol under reflux, yielding 3-alkyl-5-chloroindole-2-carboxylic acids. This step is critical for activating the carboxyl group for subsequent amide coupling.

Amide Coupling with 6-Methoxypyridin-3-Amine

The final step involves coupling the indole-2-carboxylic acid with 6-methoxypyridin-3-amine. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous N,N-dimethylformamide (DMF) are employed to facilitate amide bond formation. Reaction conditions are optimized at room temperature for 4–12 hours, achieving yields of 70–85% after purification via flash chromatography or recrystallization.

Table 2: Amide Coupling Optimization

| Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Ethyl-5-chloroindole-2-carboxylic acid | 6-Methoxypyridin-3-amine | BOP | DIPEA | DMF | 12 | 78 |

| 3-Propyl-5-chloroindole-2-carboxylic acid | 6-Methoxypyridin-3-amine | BOP | DIPEA | DMF | 8 | 82 |

Alternative Synthetic Strategies

Hemetsberger-Knittel Indole Synthesis

For indole cores lacking chloro substituents, the Hemetsberger-Knittel reaction provides an alternative route. Methyl 2-azidoacetate undergoes Knoevenagel condensation with substituted benzaldehydes, followed by thermolytic cyclization to form indole-2-carboxylates. This method is particularly useful for introducing methoxy or methyl groups at specific positions, though regioisomer formation (e.g., 5- vs. 7-substituted indoles) requires careful chromatographic separation.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling reactions. For example, reacting indole-2-carboxylic acid with 6-methoxypyridin-3-amine in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) under microwave conditions (100°C, 20 minutes) achieves 88% yield, reducing reaction times by 90% compared to conventional methods.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography on silica gel with ethyl acetate/hexane gradients (0–40%). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity for biological testing.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks for the indole NH (δ 11.2 ppm), pyridine methoxy group (δ 3.8 ppm), and amide carbonyl (δ 165.5 ppm in ¹³C NMR).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 267.28 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale manufacturing utilizes continuous flow reactors to enhance mixing and heat transfer. A two-step process involving Friedel-Crafts acylation in a tubular reactor followed by inline amide coupling achieves 90% overall yield with a throughput of 5 kg/day.

Green Chemistry Approaches

Solvent recycling and catalyst recovery are prioritized. For instance, AlCl₃ from Friedel-Crafts reactions is precipitated as Al(OH)₃ and regenerated, reducing waste by 40%.

Comparative Analysis of Structural Analogues

Table 3: Structural Analogues and Synthetic Modifications

| Compound Name | Modification Site | Key Synthetic Difference | Yield (%) |

|---|---|---|---|

| N-(6-Methoxypyridin-3-yl)-1-methylindole-2-carboxamide | Indole N1 methylation | Additional methylation step post-coupling | 65 |

| N-(6-Methoxypyridin-3-yl)-5-fluoroindole-2-carboxamide | C5 fluorine substitution | Use of 5-fluoroindole-2-carboxylic acid | 73 |

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Methoxy vs.

- Chain Length and Flexibility: Aminohexyl chains (e.g., 5k) introduce basic amino groups, improving water solubility and pharmacokinetics, though synthetic yields vary (85.3% for 5k vs. 66% for E3 derivatives) .

- Steric and Electronic Effects: Methyl and piperidinyl groups on the indole ring (E3) increase molecular weight (451 vs.

Research Findings and Implications

Structural-Activity Relationships (SAR) :

- Therapeutic Potential: The target compound’s unsubstituted indole core and methoxypyridine group position it as a candidate for thyroid receptor modulation or antioxidant applications, akin to analogs in and . Contrasts with NNRTIs (), where bromo and sulfonamide groups are critical for anti-HIV activity, indicating substituent-dependent mechanisms .

Biological Activity

N-(6-methoxypyridin-3-yl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a unique combination of an indole core and a methoxypyridine moiety, with the molecular formula and a molecular weight of approximately 267.28 g/mol. The structure is characterized by the following key components:

- Indole Ring : A bicyclic structure that contributes to various biological activities.

- Methoxypyridine Moiety : Enhances solubility and may influence interaction with biological targets.

- Carboxamide Group : Imparts additional polar characteristics, potentially affecting pharmacokinetics.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains with promising results, indicating its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

2. Anticancer Activity

This compound has shown efficacy in inhibiting cancer cell proliferation in vitro. In studies involving human cancer cell lines, the compound exhibited significant cytotoxic effects.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the S phase.

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential utility in treating inflammatory diseases.

While the exact mechanisms are still under investigation, it is hypothesized that this compound interacts with specific proteins or enzymes involved in disease processes. These interactions likely modulate the activity of various biological pathways, contributing to its therapeutic effects.

Case Studies

Several studies have highlighted the biological potential of this compound:

- Study on Anticancer Properties : A recent study evaluated the compound's effect on breast cancer cells (MCF-7). Results indicated that treatment led to increased lactate dehydrogenase (LDH) levels, suggesting cell membrane damage and apoptosis induction .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multi-drug resistant strains of bacteria, showcasing significant inhibitory effects compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.